

mechanism of action of Triethyl 2-chloroorthoacetate

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Compound of Interest

Compound Name: 2-Chloro-1,1,1-triethoxyethane

Cat. No.: B1580697

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An In-depth Technical Guide on the Mechanism of Action of Triethyl 2-chloroorthoacetate

Executive Summary

Triethyl 2-chloroorthoacetate, while not a prevalently documented reagent, belongs to the orthoester class of compounds, whose reactivity is well-established. This guide elucidates its mechanism of action by first dissecting the comprehensive chemistry of its parent compound, Triethyl orthoacetate. The primary reaction of Triethyl orthoacetate is the Johnson-Claisen rearrangement, a powerful carbon-carbon bond-forming reaction. We will detail this-sigmatropic rearrangement, from the initial acid-catalyzed activation to the formation of the key ketene acetal intermediate and the final rearranged product.

Subsequently, this guide will extrapolate these principles to Triethyl 2-chloroorthoacetate. The introduction of an electron-withdrawing chlorine atom at the C2 position is hypothesized to significantly influence the reagent's reactivity. This guide provides a detailed analysis of these electronic effects, predicting altered reaction kinetics for both the Johnson-Claisen rearrangement and hydrolysis. By grounding the analysis in the proven reactivity of analogous structures, this document offers a robust and scientifically rigorous exploration of the topic for researchers and drug development professionals.

Introduction to Orthoacetates: Structure and General Reactivity

Orthoesters are functional groups containing three alkoxy groups attached to a single carbon atom. They can be considered derivatives of carboxylic acids where the carbonyl oxygen has been replaced by two alkoxy groups. Triethyl orthoacetate (TEOA), also known as 1,1,1-triethoxyethane, is a prototypical example and a versatile reagent in organic synthesis. Its chlorinated analog, Triethyl 2-chloroorthocacetate, features a chlorine atom on the methyl group, introducing significant electronic changes to the molecule.

Orthoesters are primarily known for two key reactive pathways:

- **Hydrolysis:** They act as protecting groups for carboxylic acids, being stable to basic and nucleophilic conditions but readily hydrolyzed under acidic conditions to form an ester and an alcohol.
- **Rearrangement Reactions:** Most notably, TEOA is the cornerstone reagent in the Johnson-Claisen rearrangement, which facilitates the synthesis of γ,δ -unsaturated esters from allylic alcohols.[\[1\]](#)

Physicochemical Properties

The properties of the parent compound, Triethyl orthoacetate, provide a baseline for understanding its chlorinated derivative.

Property	Value (for Triethyl Orthoacetate)	Reference
CAS Number	78-39-7	
Molecular Formula	C8H18O3	
Boiling Point	145°C	
Density	0.89 g/mL	
Flash Point	37°C	
Signal Word	Warning	
Hazards	Flammable liquid and vapor, Causes skin and serious eye irritation.	[2]

The Core Mechanism: Johnson-Claisen Rearrangement with Triethyl Orthoacetate

The Johnson-Claisen rearrangement is a highly reliable and stereoselective method for forming C-C bonds. It involves the reaction of an allylic alcohol with an excess of Triethyl orthoacetate in the presence of a weak acid catalyst (e.g., propionic acid) at elevated temperatures.^[3] The overall transformation results in a two-carbon elongation, yielding a γ,δ -unsaturated ester.

The mechanism proceeds through several distinct steps:

- Acid Catalysis and Activation: A proton from the acid catalyst protonates one of the ethoxy groups of the orthoester. This creates a good leaving group (ethanol).
- Formation of Dioxolenium Ion: Loss of ethanol generates a highly reactive resonance-stabilized oxonium cation (a dioxolenium ion).
- Nucleophilic Attack: The hydroxyl group of the allylic alcohol attacks the electrophilic carbon of the dioxolenium ion.
- Formation of Ketene Acetal: A subsequent proton transfer and elimination of a second molecule of ethanol leads to the formation of a mixed ketene acetal intermediate. This is the crucial intermediate for the rearrangement.
- Δ -Sigmatropic Rearrangement: The ketene acetal undergoes a concerted, thermally allowed-sigmatropic rearrangement. This pericyclic reaction proceeds through a highly ordered, chair-like six-membered transition state, which accounts for the high stereoselectivity of the reaction.^[3] This step forms the new carbon-carbon bond and establishes the final stereochemistry.

Diagram of the Johnson-Claisen Rearrangement

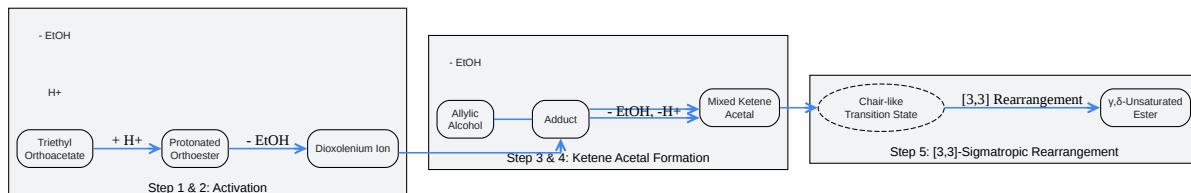


Figure 1: Mechanism of the Johnson-Claisen Rearrangement

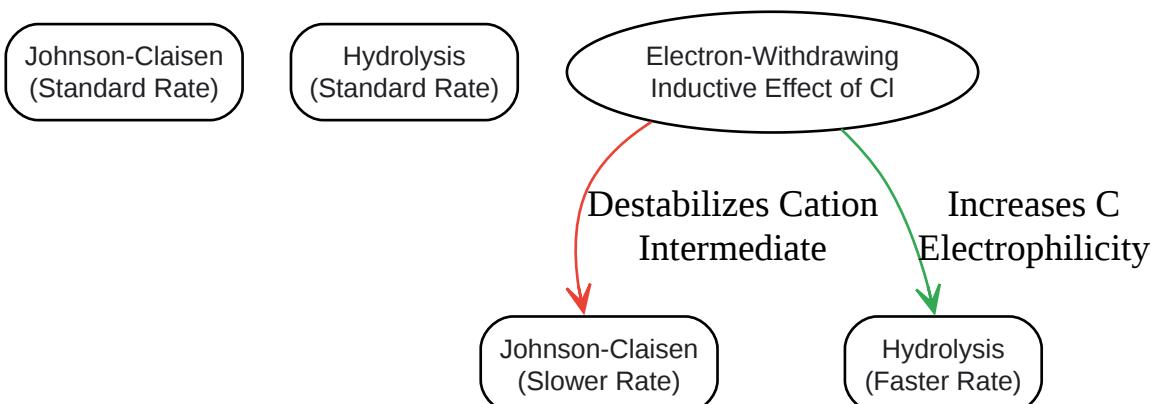


Figure 2: Predicted Relative Reactivity

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